3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione
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Description
3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 and DNA gyrase . These targets play crucial roles in cell cycle regulation and DNA replication, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to disruption of the cell cycle and dna replication . This can result in the inhibition of cell growth and proliferation.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have shown a fast clearance rate in pharmacokinetics studies .
Result of Action
Similar compounds have shown anti-tumor effects , suggesting that this compound may also have potential anti-cancer properties.
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-methylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-8,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFLYQNIDOHGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.